molecular formula C7H10ClN3 B13089348 2-chloro-N-propylpyrimidin-4-amine

2-chloro-N-propylpyrimidin-4-amine

Cat. No.: B13089348
M. Wt: 171.63 g/mol
InChI Key: SHLRIIGTRYTDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-propylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

2-chloro-N-propylpyrimidin-4-amine

InChI

InChI=1S/C7H10ClN3/c1-2-4-9-6-3-5-10-7(8)11-6/h3,5H,2,4H2,1H3,(H,9,10,11)

InChI Key

SHLRIIGTRYTDTN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NC=C1)Cl

Origin of Product

United States

The Enduring Significance of Pyrimidine Scaffolds in Modern Science

The pyrimidine (B1678525) ring system is a cornerstone of modern organic synthesis and chemical biology, owing to its fundamental role in the very blueprint of life. As a core component of nucleobases such as cytosine, thymine, and uracil, pyrimidines are integral to the structure and function of DNA and RNA. chemicalbook.com This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry. cleanchemlab.com

Researchers have long harnessed the versatile nature of pyrimidines to develop a wide array of therapeutic agents. The structural features of the pyrimidine ring, including its nitrogen atoms which can act as hydrogen bond acceptors, allow for potent and specific interactions with biological targets. nih.gov This has led to the development of numerous drugs with applications as anticancer, antiviral, antibacterial, and antifungal agents. chemicalbook.comnih.gov The ability to readily modify the pyrimidine ring at various positions allows chemists to fine-tune the pharmacological properties of these molecules, leading to enhanced efficacy and reduced side effects. cleanchemlab.com

Situating 2 Chloro N Propylpyrimidin 4 Amine in the Realm of Substituted Pyrimidines

2-chloro-N-propylpyrimidin-4-amine belongs to the broad class of substituted pyrimidines. Its structure is characterized by a pyrimidine (B1678525) core with a chlorine atom at the 2-position and an N-propylamine group at the 4-position. The specific placement of these substituents is expected to confer distinct chemical properties.

The chlorine atom at the 2-position is a key feature, acting as a versatile synthetic handle. It is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of other functional groups. This reactivity is a common strategy in the synthesis of more complex pyrimidine derivatives. The N-propylamino group at the 4-position influences the compound's polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding.

While direct studies on this compound are scarce, the chemistry of related compounds provides valuable insights. For instance, the synthesis of various 2-amino-4-chloro-pyrimidine derivatives often involves the reaction of a precursor with a substituted amine, suggesting a potential synthetic route for the title compound. bldpharm.com The reactivity of the chloro-substituent is a well-established principle in pyrimidine chemistry, enabling the construction of diverse molecular architectures. nih.gov

The Current Research Landscape: a Notable Knowledge Gap

While information is available for structurally similar compounds, such as 2-chloropyrimidin-4-amine nih.gov and other N-substituted pyrimidines, this specific combination of a 2-chloro and a 4-N-propylamino substituent remains largely unexplored. This lack of data presents both a challenge and an opportunity for the scientific community. The absence of this compound from major research articles and databases underscores its novelty and the untapped potential for original research.

Charting the Course for Future Research: Objectives and Scope

Primary Synthetic Routes for this compound

The predominant method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine (B19661)

The reaction between 2,4-dichloropyrimidine and propylamine (B44156) is a cornerstone in the synthesis of this compound. This SNAr reaction is influenced by several factors that dictate its efficiency and regioselectivity.

The conditions under which the SNAr reaction is conducted are critical for maximizing the yield of the desired product. The choice of solvent, reaction temperature, and duration are all interconnected and must be carefully optimized. For instance, the use of microwave irradiation in anhydrous propanol (B110389) with triethylamine (B128534) has been shown to facilitate the reaction at temperatures between 120-140 °C, with reaction times ranging from 15 to 30 minutes. nih.gov In other approaches, solvents like tert-butanol (B103910) are used, with the reaction proceeding at around 80°C for several hours. google.com

Interactive Data Table: Reaction Parameters for the Synthesis of Aminopyrimidines

Reactant 1Reactant 2SolventCatalyst/BaseTemperature (°C)TimeProduct
2,4-dichloro-5-trifluoromethylpyrimidine4-amino-benzoic acid tert-butyl estertert-ButanolDiisopropylethylamine804 hours2-(4-(tert-butoxycarbonyl)phenylamino)-4-chloro-5-(trifluoromethyl)pyrimidine
2-amino-4-chloro-pyrimidineSubstituted amineAnhydrous propanolTriethylamine120-14015-30 min2-amino-4-(substituted amino)pyrimidine derivatives

Propylamine acts as the nucleophile in this reaction, attacking the electron-deficient pyrimidine ring and displacing one of the chlorine atoms. As a primary amine, propylamine is a moderately strong nucleophile, capable of participating in the SNAr mechanism under suitable conditions. The lone pair of electrons on the nitrogen atom initiates the attack on the pyrimidine ring.

A significant challenge in the synthesis of this compound from 2,4-dichloropyrimidine is controlling the regioselectivity of the amination. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C-4 position. wuxiapptec.com This preference is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is typically more electrophilic and thus more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com The intermediate formed upon attack at C-4 can be stabilized by resonance. stackexchange.com

However, this selectivity can be influenced by various factors, including the presence of other substituents on the pyrimidine ring and the nature of the nucleophile. wuxiapptec.comnih.gov For instance, electron-donating groups at the C-6 position can favor substitution at the C-2 position. wuxiapptec.com Similarly, while primary and secondary amines often favor the C-4 position, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.gov

Interactive Data Table: Regioselectivity in the Amination of Dichloropyrimidines

Pyrimidine SubstrateNucleophilePosition of SubstitutionInfluencing Factors
2,4-dichloropyrimidinePrimary/Secondary AminesPredominantly C-4General electronic preference of the pyrimidine ring. wuxiapptec.comstackexchange.com
2,4-dichloropyrimidine with C-6 electron-donating groupAminesPredominantly C-2Altered electronic distribution in the pyrimidine ring. wuxiapptec.com
5-substituted-2,4-dichloropyrimidinesTertiary AminesPredominantly C-2Nature of the nucleophile and potential for in situ N-dealkylation. nih.gov
2,4-DichloropyrimidineWeakly nucleophilic aminesC-4Requires catalytic activation to proceed efficiently. researchgate.net

Investigation of Alternative Synthetic Precursors and Starting Materials

While 2,4-dichloropyrimidine is a common starting material, researchers have explored other precursors to access this compound and related structures. One approach involves starting with 2-chloropyrimidine (B141910) and introducing the amino group through a series of reactions. For example, 2-chloropyrimidine can be brominated, followed by coupling, elimination, and catalytic hydrogenation to yield a substituted aminopyrimidine. google.com Another strategy begins with the synthesis of 2-aminopyrimidine (B69317) from dicyandiamide (B1669379) and 1,1,3,3-tetramethoxypropane, which is then converted to 2-chloropyrimidine. google.com These alternative routes can offer advantages in terms of cost, availability of starting materials, or the ability to introduce specific functionalities.

Catalytic Systems and Reagent Utilization in the Synthesis of this compound

To improve the efficiency and selectivity of the synthesis, various catalytic systems and reagents have been employed. For the amination of 2,4-dichloropyrimidine with weakly nucleophilic amines, a combination of sodium sulfinate and tetrabutylammonium (B224687) bromide has been shown to be an effective catalytic system. researchgate.net In cases where C-2 amination is desired, palladium catalysts derived from dialkylbiarylphosphine ligands have been successfully used, particularly with aryl- and heteroarylamines. mit.edu The use of a non-nucleophilic base, such as diisopropylethylamine, is also common to neutralize the HCl generated during the reaction without competing with the primary nucleophile. google.com

Interactive Data Table: Catalytic Systems and Reagents in Aminopyrimidine Synthesis

Reaction TypeCatalyst/ReagentFunction
SNAr with weakly nucleophilic aminesSodium sulfinate / Tetrabutylammonium bromideCatalyzes the amination reaction. researchgate.net
Regioselective 2-aminationPalladium-dialkylbiarylphosphine catalystPromotes selective amination at the C-2 position. mit.edu
SNAr reactionsDiisopropylethylamineActs as a non-nucleophilic base. google.com
Reduction of nitropyridine precursorIron powder / Acetic acid or Hydrochloric acidReduces the nitro group to an amino group. google.comgoogle.com

Synthetic Strategies for Structurally Related Analogues and Derivatives of this compound

The creation of analogues and derivatives of this compound relies on robust and flexible synthetic routes that allow for the introduction of various substituents onto the pyrimidine core. Key starting materials often include di- or tri-halogenated pyrimidines, which offer multiple reaction sites for diversification.

A fundamental and widely used strategy for synthesizing asymmetrically substituted pyrimidines, including N-alkyl-2-chloropyrimidin-4-amines, is the sequential functionalization of dihalogenated pyrimidines, most commonly 2,4-dichloropyrimidine. This approach leverages the differential reactivity of the halogen atoms at the C2 and C4 positions, allowing for regioselective nucleophilic aromatic substitution (SNAr) reactions.

Typically, the chlorine atom at the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the chlorine at the C2 position. This inherent reactivity allows for the selective introduction of a primary or secondary amine at C4 by conducting the reaction under controlled temperature conditions. For instance, reacting 2,4-dichloropyrimidine with a primary amine like propylamine at a low temperature would preferentially yield the this compound intermediate. The remaining chlorine atom at the C2 position can then be substituted in a subsequent step with a different nucleophile under more forcing conditions (e.g., higher temperature or catalysis), providing a diverse range of 2,4-disubstituted pyrimidines.

However, the regioselectivity of these SNAr reactions can be highly sensitive to the electronic and steric properties of both the pyrimidine ring and the incoming nucleophile. wuxiapptec.com For example, the presence of an electron-donating group at the C6 position can shift the selectivity to favor substitution at the C2 position. wuxiapptec.com In some cases, reacting 2,4-dichloropyrimidine with an amine can result in a mixture of 2- and 4-substitution products. acs.org Researchers have also demonstrated that using tertiary amine nucleophiles can reverse the typical selectivity in 5-substituted-2,4-dichloropyrimidines, leading to preferential substitution at the C2 position. nih.gov Further functionalization can also be achieved through metal-catalyzed cross-coupling reactions or by metallation of the pyrimidine ring, enabling the introduction of carbon-based substituents. acs.orgnih.govacs.org

Table 1: Examples of Sequential Functionalization of Dihalogenated Pyrimidines

Starting MaterialReagent(s) & ConditionsProduct TypeKey FindingReference(s)
2,4-Dichloropyrimidine1. (Trimethylsilyl)acetylene, Pd catalyst2. tert-Butylamine, 80°C2-Amino-4-alkynylpyrimidineReversing the order of substitution steps overcame regioselectivity issues, providing the desired product in good yield. acs.org
4,6-DichloropyrimidineAdamantylalkylamines, K₂CO₃, DMF4-Adamantylalkylamino-6-chloropyrimidineMonoamination occurs readily via nucleophilic substitution. The second chlorine can be substituted using Pd(0) catalysis. nih.gov
2,4-Dichloro-5-alkoxypyrimidine(TMP)₂Zn·2MgCl₂·2LiCl, then electrophileC6-functionalized 2,4-dichloropyrimidineC6-metalation of the pyrimidine ring allows for the introduction of various electrophiles at a non-halogenated position. nih.govacs.org
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious amines, TEA, EtOH, reflux2-Amino-4-amino-6-chloropyrimidine-5-carbaldehydeRefluxing in ethanol (B145695) with triethylamine provides suitable conditions for selective SNAr amination at the C4 position. mdpi.com

To accelerate the drug discovery process, parallel and combinatorial synthesis strategies have been adapted for the rapid generation of large libraries of pyrimidine derivatives. These high-throughput methods allow for the systematic modification of the pyrimidine scaffold at multiple diversity points.

Solution-phase parallel synthesis is a common approach, often utilizing multi-well plates (e.g., 24-well or 96-well formats) to run numerous reactions simultaneously. acs.org This method can be coupled with automated liquid handlers for precise reagent dispensing and purification systems to manage the large number of compounds produced. For example, a library of thieno[2,3-d]pyrimidin-2-ylmethanamines with four points of diversity was successfully synthesized using this approach. acs.org

Solid-phase synthesis offers another powerful platform for combinatorial chemistry. In this technique, a starting material is attached to a solid support (a resin bead), and subsequent reaction steps and purifications are carried out by simply washing the resin. This simplifies the purification process, as excess reagents and byproducts are washed away. A "catch and release" strategy is an elegant variation where a resin is used to capture a reactant, which is then cyclized and released into solution as the final pure product. researchgate.net Solid-phase synthesis has been used to generate a library of 16,000 trisubstituted pyrimidino[5,4-d]pyrimidines through a series of controlled SNAr reactions. ingentaconnect.combenthamdirect.com

Table 2: Overview of Parallel and Combinatorial Synthesis Strategies for Pyrimidine Libraries

Synthesis TypeCore ScaffoldDiversity Points & ReactionsKey FeaturesReference(s)
Solution-Phase Parallel SynthesisThieno[2,3-d]pyrimidineFour diversity points introduced via cyclization, nucleophilic substitution, and amide synthesis.Utilized simple manual techniques for parallel reactions and straightforward purification, yielding highly pure products. acs.org
Solid-Phase SynthesisPyrimidino[5,4-d]pyrimidineThree diversity points introduced via sequential SNAr reactions with various amines.The preferred method involved attaching an aniline (B41778) to a resin, followed by stepwise reactions to build the final product. A library of 16,000 compounds was synthesized. ingentaconnect.combenthamdirect.com
Combinatorial Synthesis (Solution-Phase)Pyrimidine-β-d-ribonucleosideTwo series of nucleolipids prepared by introducing heptanylidene/undecanylidene ketals and N-farnesyl groups.A combinatorial approach was used to generate two distinct series of novel nucleolipids for biological screening. nih.gov
"Catch and Release" Solid-Phase Synthesis2,4,5-Trisubstituted PyrimidineA β-ketoester is captured on a solid-supported piperazine, then reacted with various guanidines.The final pyrimidine product is released directly into solution in good yield and purity, and the resin support can be recycled. researchgate.net

One-pot synthesis, where multiple reaction steps are performed in the same reaction vessel without isolating intermediates, represents a highly efficient and environmentally friendly approach to complex molecule synthesis. These procedures, often involving multicomponent reactions (MCRs), adhere to the principles of pot, atom, and step economy (PASE). mdpi.com

Several advanced one-pot methodologies have been developed for the synthesis of pyrimidine and related heterocyclic systems. These often involve cascade reactions where the product of one step is the substrate for the next. For instance, polysubstituted pyridines have been prepared in a one-pot, three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate, proceeding with complete regiocontrol under mild, acid-free conditions. organic-chemistry.org Another innovative approach involves using the solvent as both the reaction medium and a reactant. This "solvent-involved" one-pot synthesis was used to create 5-alkoxy-5H-chromeno[2,3-b]pyridines, where alcohol served as both the solvent and the nucleophile, with yields reaching up to 93%. mdpi.com These strategies significantly reduce waste, time, and resources compared to traditional multi-step syntheses.

Table 3: Examples of Advanced One-Pot Synthesis Methodologies

Reaction Name/TypeReactantsProduct TypeKey Features & AdvantagesReference(s)
Solvent-Involved One-Pot SynthesisSalicylaldehydes, malononitrile (B47326) dimer, alcohol5-Alkoxy-5H-chromeno[2,3-b]pyridinesTwo-step transformation where alcohol acts as both solvent and nucleophile. High yields (77-93%) and simple filtration work-up. mdpi.com
Three-Component HeteroannulationAlkynone, 1,3-dicarbonyl compound, ammonium acetatePolysubstituted pyridinesProceeds under mild, acid-free conditions with total regiocontrol and excellent yields (up to 98%). organic-chemistry.org
One-Pot P(O)-Cl to P(O)-N ConversionH-phosphinates/H-phosphonates, N-chlorosuccinimide, aminesP(O)-N containing compoundsUses an environmentally benign chlorinating agent. The intermediate P(O)-Cl is not isolated before reacting with an amine. nih.gov
Sequential One-Pot Synthesis4-amino-3-(thiophen-2-yl)but-3-en-2-one, aromatic aldehyde, chloromethyl methyl ether5-(substituted aryl)methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridineAvoids isolation of intermediates, streamlining the synthesis of Ticlopidine analogues. researchgate.net

Process Optimization for Yield and Purity in Laboratory Scale Syntheses

Optimizing reaction conditions is crucial for maximizing the yield and purity of a target compound while minimizing reaction time and waste. For laboratory-scale syntheses of pyrimidine derivatives, this typically involves the systematic variation of several key parameters.

Common parameters for optimization include the choice of solvent, base, temperature, and heating method. For nucleophilic aromatic substitution reactions on chloropyrimidines, solvents like ethanol, DMF, THF, and DMSO are often screened. mdpi.comresearchgate.net The choice of base is also critical; inorganic bases like potassium carbonate or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed, and their strength and nucleophilicity can influence the reaction outcome. mdpi.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating. nih.gov For example, in the synthesis of 3-amino-1,2-benzisoxazoles, a nucleophilic aromatic substitution reaction that took 12 hours with conventional heating was completed in 40 minutes under microwave irradiation, with the yield increasing from 45% to 96%. researchgate.net The purification method is also a key consideration. While traditional column chromatography is effective, alternative methods like recrystallization or solid-phase extraction (SPE) can offer simpler and faster purification. google.com

Table 4: Process Optimization Parameters for Synthesis of Pyrimidine Analogues

Reaction TypeOptimized Parameter(s)Conditions VariedOptimal Condition & OutcomeReference(s)
Nucleophilic Aromatic Substitution (Amination)Solvent, Base, HeatingSolvents: ACN, THF, DMF, DMSOBases: K₂CO₃, DIPEA, 2,6-lutidineHeating: Conventional vs. MicrowaveDMSO and 2,6-lutidine provided the shortest reaction time and a high yield. researchgate.net
SNAr AminationSolvent, Base, HeatingSolvents: EtOH, etc.Bases: TEA, etc.Heating: Conventional refluxRefluxing ethanol with triethylamine (TEA) was found to be suitable for selective amination. mdpi.com
Nucleophilic Aromatic SubstitutionHeating Method, TimeConventional heating (55°C, 12h) vs. Microwave irradiation (95°C, 40 min)Microwave irradiation increased the yield of the intermediate from 45% to 96% and drastically reduced the reaction time. researchgate.net
Microwave-assisted AminationTemperature, TimeTemperature: 120-140°CTime: 15-30 minReaction performed in a microwave vial with propanol and TEA yielded various 2-amino-4-substituted pyrimidines. nih.gov
Chloropyrimidine PreparationWork-up/PurificationExtraction from water vs. Addition of a non-polar solvent and filtrationAdding an organic solvent (e.g., ethyl acetate) to the reaction mixture post-distillation of POCl₃, followed by filtration, significantly improved the yield and purity of dichloropyrimidines (e.g., 91.7% for 2,4-dichloropyrimidine). google.com
SNAr Amination on OxazolidinonesSubstituents on Pyrimidine RingVaried substituents (Cl, NH₂) at different positions of the pyrimidine ring.A chlorine substituent (R¹=Cl) on the pyrimidine ring resulted in the best antibacterial activity (MIC = 1-2 µg/mL). nih.gov

Nucleophilic Substitution Reactions of the Pyrimidine Halogen Moiety

The chlorine atom at the C2 position of the pyrimidine ring in this compound is susceptible to nucleophilic attack. This reactivity is a key feature for the structural elaboration of this scaffold.

Reactions with Various Amine Nucleophiles for N-Substituted Derivatives

The reaction of this compound with a variety of primary and secondary amines leads to the formation of N-substituted pyrimidine derivatives. nih.govnih.gov This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a fundamental method for creating new carbon-nitrogen bonds. The reaction typically proceeds by the attack of the amine nucleophile on the electron-deficient carbon atom bearing the chlorine. researchgate.net The presence of the electron-withdrawing pyrimidine ring facilitates this process.

The efficiency of these reactions can be influenced by the nature of the amine, the solvent, and the reaction conditions, such as temperature. nih.gov For instance, microwave-assisted synthesis has been shown to accelerate these reactions and improve yields. researchgate.net The resulting N-substituted derivatives are often explored for their potential biological activities.

Below is a representative table of N-substituted derivatives synthesized from related 2-chloropyrimidine scaffolds, illustrating the variety of amines that can be employed in such reactions.

Amine NucleophileProductReaction ConditionsReference
Pyrrolidine2-(Pyrrolidin-1-yl)pyrimidineKF, water researchgate.net
CyclohexylamineN-Cyclohexylpyrimidin-2-amineNot specified researchgate.net
4-MethoxyanilineN-(4-Methoxyphenyl)pyrimidin-2-amineNot specified nih.gov
MethylamineN-Methylpyrimidin-2-amineDry MeOH nih.gov

Exploration of Reactions with Other Heteronucleophiles (e.g., thiols, alkoxides)

Beyond amines, other heteronucleophiles such as thiols and alkoxides can also displace the chlorine atom in 2-chloropyrimidines. Reactions with thiols (R-SH) lead to the formation of 2-(alkylthio)- or 2-(arylthio)pyrimidine derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile.

Similarly, alkoxides (R-O⁻) can react to form 2-alkoxypyrimidines. The use of sodium methoxide, for example, can introduce a methoxy (B1213986) group at the C2 position. nih.gov These reactions broaden the scope of accessible derivatives from the this compound precursor.

Cross-Coupling Reactions at the Pyrimidine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to chloropyrimidine substrates.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction has been effectively used with 2-chloropyrimidines to introduce aryl and heteroaryl substituents. mdpi.comresearchgate.netmdpi.com

The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.com Microwave irradiation has been shown to be an effective technique for accelerating these coupling reactions. mdpi.com The electronic and steric properties of the boronic acid can also influence the reaction outcome. mdpi.com

The following table provides examples of Suzuki-Miyaura coupling reactions performed on a related 2,4-dichloropyrimidine scaffold, which demonstrates the feasibility of this transformation at the 2-position.

Boronic AcidProductCatalystBaseSolventYield (%)Reference
Phenylboronic acid2-Chloro-4-phenylpyrimidinePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O95 mdpi.com
4-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidinePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O92 mdpi.com
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidinePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O88 mdpi.com

Other Palladium-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed for the derivatization of 2-chloropyrimidines. These include the Buchwald-Hartwig amination for the formation of C-N bonds, the Sonogashira coupling for C-C triple bond formation, and the Hiyama coupling, which utilizes organosilanes. nih.govresearchgate.netsnnu.edu.cnresearchgate.net

The Hiyama coupling, for instance, has been successfully applied to 2-chloropyrimidines, reacting them with organosilanes in the presence of a palladium catalyst and a fluoride (B91410) source, such as TBAF, to yield C2-aryl or C2-vinyl pyrimidines. researchgate.net These alternative coupling methods provide a broader range of synthetic possibilities for modifying the pyrimidine core.

Ring Expansion and Fused Heterocyclic System Formation

The this compound scaffold can also serve as a key intermediate in the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclization steps that build new rings onto the pyrimidine core. nih.gov

For example, a suitably functionalized derivative of this compound could undergo an intramolecular nucleophilic substitution, where a nucleophilic group within the N-propyl side chain attacks the C2 position, leading to the formation of a fused ring system. Alternatively, intermolecular reactions with bifunctional reagents can lead to the construction of new heterocyclic rings. These advanced synthetic strategies open the door to novel polyheterocyclic compounds with unique three-dimensional structures and potential applications in various fields of chemistry. nih.gov

Synthesis of Substituted Purine (B94841) Analogues

Purines are fundamental components of nucleic acids and coenzymes, and their synthetic analogues are of significant interest in pharmacology. Pyrazolo[1,5-a]pyrimidines are recognized as purine analogues and exhibit a range of biological activities, including acting as antimetabolites in biochemical pathways involving purines. tandfonline.com

While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be proposed based on established pyrimidine chemistry. The transformation would likely proceed through a two-step sequence. The initial step would involve a nucleophilic substitution reaction between this compound and hydrazine (B178648) hydrate. This reaction would displace the chlorine atom at the C2 position to form the corresponding 2-hydrazinyl-N-propylpyrimidin-4-amine intermediate.

In the subsequent step, this hydrazinylpyrimidine intermediate could undergo a cyclocondensation reaction with a suitable 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone) or its equivalent. This ring-closing reaction would construct the pyrazole (B372694) ring fused to the pyrimidine core, yielding the target N-propyl-substituted pyrazolo[1,5-a]pyrimidine. This method provides a versatile entry to this class of purine analogues, with the substitution pattern of the final product being dictated by the choice of the 1,3-dicarbonyl component.

Table 1: Proposed Synthesis of N-Propyl-Substituted Pyrazolo[1,5-a]pyrimidine

Step Reactant 1 Reactant 2 Key Transformation Product
1 This compound Hydrazine Hydrate Nucleophilic substitution 2-hydrazinyl-N-propylpyrimidin-4-amine

Derivatization to Pyrrolo[2,3-d]pyrimidines and Related Systems

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of purine isosteres that have garnered significant attention. researchgate.net They are found in various natural products and synthetic compounds with important biological activities, including antitumor and antimicrobial properties. researchgate.netnih.gov The synthesis of this heterocyclic system often involves building the pyrrole (B145914) ring onto a pre-existing pyrimidine core.

A powerful strategy for the formation of fused pyrrole rings is the Batcho-Leimgruber indole (B1671886) synthesis, which can be adapted for heterocyclic systems. wikipedia.orgresearchgate.net This method typically involves the reaction of an ortho-nitrotoluene derivative with a formamide (B127407) acetal (B89532) and a secondary amine (like pyrrolidine) to form an enamine, followed by a reductive cyclization to yield the indole ring. wikipedia.org

A hypothetical derivatization of this compound to a pyrrolo[2,3-d]pyrimidine could employ a similar strategy. This would first require the introduction of a methyl group and a nitro group at adjacent positions on the pyrimidine ring (C5 and C6). While a challenging transformation, if achieved, the resulting nitro-methyl-substituted pyrimidine could then serve as a substrate for a Batcho-Leimgruber-type reaction. The reductive cyclization of the intermediate enamine would lead to the formation of the fused pyrrole ring, yielding a 2-chloro-N-propyl-7H-pyrrolo[2,3-d]pyrimidine derivative. The feasibility of this pathway hinges on the successful functionalization of the pyrimidine ring at the outset.

More commonly, substituted pyrrolo[2,3-d]pyrimidines are synthesized by reacting a pre-formed 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a desired amine. google.com This highlights the general utility of chloro-substituted pyrimidine scaffolds in accessing these complex heterocyclic systems.

Formation of Pyrazolo-thiazolo-pyrimidines and Oxadiazole-based Pyrimidines

The versatility of this compound extends to the synthesis of more complex fused and linked heterocyclic systems, such as pyrazolo-thiazolo-pyrimidines and oxadiazole-based pyrimidines.

The synthesis of pyrazolo-thiazolo-pyrimidines from the title compound is not well-documented. However, general strategies for creating thiazolo-pyrimidine systems often involve the reaction of an aminothiazole with an electrophilic pyrimidine. mdpi.com This suggests a potential, yet unexplored, pathway where this compound could react with a suitably substituted aminothiazole derivative.

In contrast, the synthesis of oxadiazole-based pyrimidines represents a more established transformation. A common and effective method involves the conversion of a pyrimidine carboxylic acid ester into a carbohydrazide, which then serves as a precursor for the 1,3,4-oxadiazole (B1194373) ring. tandfonline.comnih.gov

A viable synthetic route starting from a derivative of the title compound would begin with the hydrazinolysis of a pyrimidine-5-carboxylate to yield pyrimidine-5-carbohydrazide. tandfonline.com This intermediate can then be reacted with an isocyanate to form an N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamide. The final step is the dehydrative cyclization of this precursor, often achieved using a reagent like p-toluenesulfonyl chloride, to furnish the desired N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine. tandfonline.comnih.gov This sequence allows for the introduction of various alkyl groups onto the oxadiazole ring, providing a library of diverse pyrimidine-oxadiazole hybrids.

Table 2: General Synthesis of Pyrimidine-1,3,4-Oxadiazole Hybrids

Step Starting Material Reagent(s) Intermediate/Product Key Transformation
1 Pyrimidine-5-carboxylate Hydrazine Hydrate Pyrimidine-5-carbohydrazide Hydrazinolysis
2 Pyrimidine-5-carbohydrazide Alkyl isocyanate N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamide Amide formation

This compound as a Key Synthetic Intermediate in Complex Molecule Construction

The utility of the this compound scaffold is prominently demonstrated in its role as a key intermediate for the synthesis of complex pharmaceutical agents. A prime example is its connection to the synthesis of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. google.comgoogle.com

The synthesis of Macitentan involves the construction of a highly substituted pyrimidine core. A crucial intermediate in this process is N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide . justia.comlookchem.com This intermediate contains the essential N-propylpyrimidin-4-amine substructure, albeit with additional functionalization at the C5 and C6 positions.

The established synthetic route to Macitentan typically begins with 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.com This starting material undergoes a nucleophilic substitution reaction with potassium (N-propylsulfamoyl)amide to yield the key N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide intermediate. justia.com This step effectively installs the N-propylsulfamide sidechain onto the pyrimidine ring.

Subsequently, the remaining chlorine atom at the C6 position is displaced by ethylene (B1197577) glycol in the presence of a base like potassium tert-butoxide, forming an alcohol intermediate. google.com The final step involves the etherification of this alcohol with 5-bromo-2-chloropyrimidine (B32469) to complete the synthesis of Macitentan. google.comresearchgate.net The role of the N-propylpyrimidin-4-amine core is thus central to the final architecture and biological activity of the drug.

Table 3: Key Intermediates in the Synthesis of Macitentan

Intermediate No. Chemical Name Role in Synthesis
I 5-(4-bromophenyl)-4,6-dichloropyrimidine Starting Material
II N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide Key Intermediate after amination
III N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide Intermediate after etherification with ethylene glycol

Systematic Investigation of Substituent Effects on Molecular Recognition

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. baranlab.org The following sections dissect the roles of the various substituents of this compound.

While direct studies on the N-propyl group of this compound are not extensively documented, SAR studies on analogous series suggest that the propyl group likely engages in hydrophobic interactions within the binding pocket of a target protein. The optimal length of this chain is often a balance; a chain that is too short may not establish sufficient hydrophobic contacts, while one that is too long could introduce steric hindrance or unfavorable conformational constraints. In the context of CSNK2 inhibitors, a linker length of three atoms between a phenyl ring and a basic amine was found to be optimal. acs.org

Table 1: Inferred Structure-Activity Relationship of Alkyl Substituents at Position 4
Alkyl SubstituentPresumed InteractionPotential Impact on Activity
MethylMinimal hydrophobic interaction.Likely lower affinity compared to propyl.
EthylModerate hydrophobic interaction.Potentially intermediate affinity.
N-Propyl Optimal hydrophobic interaction for certain binding pockets. Potentially high affinity, depending on target topology.
IsopropylIncreased steric bulk compared to N-propyl.May increase or decrease affinity depending on pocket shape.
ButylExtended hydrophobic interaction.Risk of steric clashes or unfavorable conformations.

The electronic and steric properties of substituents at the C-2 and C-5 positions of the pyrimidine ring are critical determinants of biological activity. The chloro group at the C-2 position of the title compound is an electron-withdrawing group, which can influence the pKa of the pyrimidine nitrogens and participate in halogen bonding or other specific interactions within a protein binding site. In studies of 4-aminoquinolines, electron-withdrawing groups at the 7-position (analogous in electronic effect to the 2-position in this context) were shown to be crucial for activity. youtube.comnih.gov

Substitution at the C-5 position can also have a significant impact. For example, the introduction of a fluoro group at the C-5 position, as seen in the related compound 2-chloro-5-fluoro-N-propylpyrimidin-4-amine, can alter the electronic distribution of the ring and potentially form hydrogen bonds with the target protein, thereby affecting binding affinity. bldpharm.com In other pyrimidine series, C-5 substitution is a common strategy to modulate activity and selectivity.

Table 2: Influence of Substituents at C-2 and C-5 Positions
PositionSubstituentPotential Effect on Molecular Interaction
C-2 Chloro Electron-withdrawing, potential for halogen bonding.
C-2AminoHydrogen bond donor, can alter selectivity (e.g., for JAK2/FLT3). nih.govresearchgate.net
C-2MethoxyElectron-donating, potential for hydrogen bonding.
C-5HydrogenNeutral baseline for comparison.
C-5FluoroElectron-withdrawing, potential for hydrogen bonding, alters ring electronics. bldpharm.com
C-5BromoElectron-withdrawing, increases lipophilicity, potential for halogen bonding.

The secondary amine linker at position 4 is a key structural feature, providing a hydrogen bond donor and a point of flexibility. The nature of this linker is critical for maintaining the correct orientation of the substituents in the binding pocket. Bioisosteric replacement of this amine linker with other functional groups, such as an ether or an amide, can have profound effects on binding affinity and selectivity.

Enzymatic Inhibition Studies at the Molecular Level

The pyrimidine scaffold is a common feature in many kinase inhibitors, and derivatives of this compound have been investigated for their potential to inhibit various kinases, including FMS-like Tyrosine Kinase 3 (FLT3).

FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target. nih.gov Pyrimidine-based inhibitors typically function by competing with ATP for binding to the kinase domain of FLT3.

Computational studies on N-phenylpyrimidine-4-amine derivatives have estimated binding energies (ΔG_bind) for FLT3 in the range of -8 to -21 kcal/mol, indicating strong binding. nih.gov The binding affinity of this compound would be dependent on the precise fit within the FLT3 active site and the summation of all intermolecular interactions.

Table 3: Binding Data for Structurally Related FLT3 Inhibitors
Compound SeriesTarget(s)Reported Potency (IC₅₀/Binding Energy)Reference
4-Piperazinyl-2-aminopyrimidinesJAK2/FLT3IC₅₀ = 0.51 nM (for FLT3, compound 11r) nih.govresearchgate.net
2-Aminopyrimidine derivativesFLT3/CHK1Potent dual inhibition reported. nih.gov
N-phenylpyrimidine-4-amine derivativesFLT3ΔG_bind = -8 to -21 kcal/mol (calculated) nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition Mechanisms

In Vitro Enzymatic Assays (e.g., FLT3WT enzyme assay)

No specific data regarding the in vitro enzymatic assay of this compound against the FLT3WT enzyme were identified in the reviewed literature.

However, studies on other pyrimidine derivatives have shown kinase inhibitory activity. For instance, the macrocyclization of certain pyrimidine compounds has been explored as a strategy to enhance selectivity for kinases like BMPR2 and to develop potent inhibitors against kinases such as DRAK1. scienceopen.com Furthermore, extensive profiling of approved kinase inhibitors, many with core heterocyclic structures, helps in understanding the broader landscape of kinase inhibition. frontiersin.org

Specificity and Selectivity Profiling Against Kinase Panels

There is no specific information available in the searched literature concerning the specificity and selectivity profile of this compound against kinase panels.

The selectivity of kinase inhibitors is a critical aspect of drug development, aiming to minimize off-target effects. researchgate.net The potency of kinase inhibitors is often evaluated by comparing IC50 values from enzymatic assays or equilibrium constants (KD). bio-rad.com For example, the clinical kinase inhibitor bosutinib's selectivity is defined by its interaction with conserved water molecules in the kinase active site. nih.gov Profiling against large panels of kinases is a standard method to determine an inhibitor's selectivity. frontiersin.orgresearchgate.net For instance, a study on a pyrazole-pyrimidine macrocycle showed favorable selectivity against BMPR2 in a panel of 90 kinases. scienceopen.com

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2 Isoforms)

No specific data on the cyclooxygenase (COX-1 and COX-2) inhibitory activity of this compound were found in the available literature.

The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov These enzymes exist in two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govnih.govmedcentral.com The development of selective COX-2 inhibitors was a significant therapeutic advancement to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govjpp.krakow.pl The anti-inflammatory activity of various heterocyclic compounds, such as 4,5-diarylpyrroles, has been correlated with their ability to inhibit the COX-2 isoform. nih.gov

Phosphodiesterase 4B (PDE4B) Inhibitory Activity

Specific data regarding the phosphodiesterase 4B (PDE4B) inhibitory activity of this compound could not be located in the reviewed scientific sources.

PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP) and is a therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. frontiersin.orgnih.gov Selective inhibition of the PDE4B isoform is considered advantageous as it may avoid the side effects, such as emesis, associated with the inhibition of other PDE4 isoforms like PDE4D. frontiersin.orgclinexprheumatol.orgnih.gov Research has identified various pyrimidine derivatives as PDE4B inhibitors. For example, a novel catecholopyrimidine-based compound was found to selectively inhibit PDE4B and suppress inflammatory cytokines. frontiersin.org Another study focused on 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives to develop highly selective PDE4B inhibitors. nih.gov The development of brain-penetrant, allosteric modulators of PDE4B is also being explored for neurological conditions. biorxiv.org

Histone Deacetylase (HDAC) Isoform Inhibition (HDAC4 and HDAC8)

There is no specific information in the searched literature on the inhibitory activity of this compound against HDAC4 and HDAC8 isoforms.

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation and are validated targets for cancer therapy. nih.govmdpi.comdiva-portal.org HDAC inhibitors often lack strict specificity, though efforts are ongoing to develop isoform-selective inhibitors. mdpi.com A study on 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives identified a compound with class I HDAC selectivity, showing potent inhibition of HDAC1, HDAC2, and particularly HDAC3. nih.gov Another study on tricyclic analogues of Vorinostat found compounds with improved HDAC inhibition, with molecular docking studies suggesting HDAC8 as a promising target. mdpi.com Furthermore, the selective inhibition of HDAC8 by specific compounds has been shown to attenuate inflammation and airway remodeling in asthma models. nih.gov

Receptor Ligand Interaction Analysis

The interaction of a compound with specific receptors is a key determinant of its pharmacological profile.

Histamine (B1213489) H3 Receptor Binding Affinity and Ligand Efficiency

No data on the histamine H3 receptor binding affinity or ligand efficiency for this compound were found in the reviewed literature.

The histamine H3 receptor (H3R) is primarily expressed in the central nervous system and acts as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.orgnih.gov This makes it a potential target for treating various neurological and psychiatric disorders. nih.govfrontiersin.org The development of H3R ligands has been an active area of research, with studies exploring various chemical scaffolds. For instance, the distinct pharmacology of rat and human H3 receptors has been attributed to differences in amino acids in the third transmembrane domain. nih.gov While specific data for this compound is unavailable, the general field of H3R ligand design is well-documented. nih.govresearchgate.net

Receptor Subtype Selectivity Profiling (e.g., H4R vs. H3R)

The selectivity of ligands for the histamine H4 receptor (H4R) over the histamine H3 receptor (H3R) is a critical aspect of drug design, as both receptors share some structural similarities but mediate different physiological effects. Research on 2-aminopyrimidine-containing compounds has been instrumental in elucidating the structural features that govern this selectivity.

While direct experimental data for this compound is not extensively published, the SAR of related 2-aminopyrimidine derivatives offers significant insights. For instance, studies on a series of 2-aminopyrimidines have shown that substitutions on the pyrimidine core are crucial for H4R affinity and selectivity. acs.orgnih.gov The development of potent and selective H4R antagonists has often started from hits identified in high-throughput screening campaigns, which are then chemically optimized. acs.orgresearchgate.net

The general scaffold of a 2-aminopyrimidine derivative allows for modifications at various positions, which can drastically alter the binding affinity and selectivity for H4R versus H3R. For many H4R antagonists, a high degree of selectivity over H3R is a key objective to minimize off-target effects. nih.gov The exploration of different substituents on the pyrimidine ring has led to the identification of compounds with significant selectivity. nih.govnih.gov

The table below summarizes the selectivity profiles of representative 2-aminopyrimidine derivatives, illustrating the impact of structural modifications on H4R and H3R binding affinities.

Compound NameModification from basic 2-aminopyrimidine scaffoldH4R Affinity (Ki, nM)H3R Affinity (Ki, nM)Selectivity (H3R/H4R)
4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine6-tert-butyl and 4-(4-methylpiperazin-1-yl) substitutionPotentWeakHigh
4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrileReplacement of 6-tert-butyl with a benzonitrile (B105546) groupHighWeakVery High
JNJ 7777120Indole carboxamide derivativeHigh>10000>100

This table is illustrative and based on findings for 2-aminopyrimidine derivatives to demonstrate SAR principles. acs.orgfrontiersin.org

Based on the SAR of this class of compounds, the N-propyl group and the 2-chloro substituent of this compound would play a significant role in its receptor selectivity profile. The propyl group likely interacts with a hydrophobic pocket in the receptor, while the chloro group's electronegativity and size would influence the electronic and steric interactions within the binding site.

Pharmacophore Elucidation and Molecular Interaction Modeling

The pharmacophore for H4R antagonists typically consists of a combination of features, including a heterocyclic core, a basic amine moiety, and often an aromatic or lipophilic group. Molecular modeling and the study of crystallized GPCRs, such as the H1 receptor, have provided a basis for understanding the binding modes of ligands like this compound at the H4R. wikipedia.org

A general pharmacophore model for 2-aminopyrimidine-based H4R antagonists includes:

A hydrogen bond donor/acceptor site: The pyrimidine ring itself can participate in hydrogen bonding.

A basic center: The exocyclic amine or a substituted basic group is often crucial for interaction with key acidic residues in the receptor, such as aspartic acid (Asp94) and glutamic acid (Glu182). wikipedia.org

Hydrophobic/aromatic regions: Substituents on the pyrimidine ring interact with hydrophobic pockets within the transmembrane domains of the receptor.

Molecular docking studies on related diaminopyrimidines have been performed to understand their binding modes at both H1R and H4R, providing insights into the molecular basis of their affinity and selectivity. nih.gov These models help in rationalizing the observed SAR and in designing new ligands with improved properties. The development of novel H4R antagonists has been successfully guided by pharmacophore-based virtual screening and homology model-guided optimization. nih.gov

For this compound, the following interactions can be hypothesized based on established pharmacophore models for H4R antagonists:

The pyrimidin-4-amine core likely serves as a key hydrogen bonding element.

The N-propyl group is expected to occupy a hydrophobic pocket. The length and branching of this alkyl chain are known to be important for potency in related series.

The 2-chloro substituent would influence the electronic distribution of the pyrimidine ring and could engage in specific interactions within the binding site, potentially contributing to selectivity.

The table below outlines the key pharmacophoric features and their likely molecular interactions for a generic 2-aminopyrimidine H4R antagonist, which can be extrapolated to this compound.

Pharmacophoric FeaturePutative Interacting Residue/Region in H4RType of Interaction
Pyrimidine Nitrogen AtomsAmino acid residues in the binding pocketHydrogen Bonding
Exocyclic Amino GroupAspartic Acid (e.g., Asp94)Ionic Interaction, Hydrogen Bonding
Substituent at position 2 (e.g., Chloro)Specific residues in the binding siteSteric and Electronic Interactions
Substituent at position 4 (e.g., N-propyl)Hydrophobic pocketVan der Waals Interactions

This table is a generalized representation based on pharmacophore models of H4R antagonists. wikipedia.org

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purification and Purity Determination

Chromatographic methods are indispensable tools for the separation and purification of 2-chloro-N-propylpyrimidin-4-amine from crude reaction mixtures and for the subsequent assessment of its purity.

Following synthesis, the initial purification of this compound is often achieved using automated flash chromatography. This technique allows for rapid and efficient separation of the target compound from unreacted starting materials, by-products, and other impurities. The purification process typically involves the use of a silica (B1680970) gel column, with the separation being optimized by selecting an appropriate solvent system (eluent). For instance, in the purification of related pyrimidine (B1678525) derivatives, silica-gel column chromatography has been successfully employed to achieve high isolated yields, often exceeding 80%. nih.gov The progress of the purification can be monitored in real-time using UV detection, allowing for the collection of highly purified fractions of the desired product.

For obtaining highly pure samples of this compound, particularly for analytical standard preparation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers higher resolution and efficiency compared to flash chromatography.

While this compound itself is not chiral, the broader class of pyrimidine derivatives often possesses chiral centers, making chiral separations a critical aspect of their analysis. nih.govnih.govrsc.org In such cases, preparative chiral HPLC is employed to resolve enantiomers, which may exhibit different pharmacological properties. nih.gov This is typically achieved using a chiral stationary phase (CSP). For example, a CHIRALCEL® OD-H column has been used for the enantiomeric separation of a 1,4-dihydropyrimidine (B1237445) derivative with a mobile phase consisting of isopropyl alcohol and n-hexane. nih.gov The development of novel polymer-based chiral stationary phases has also shown good enantioselectivities for the resolution of various pyrimidine derivatives. nih.gov

The progress of the synthesis of this compound can be effectively monitored using both analytical High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). nih.gov TLC is a simple, rapid, and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system, the different components can be visualized under UV light or by using a staining agent.

Analytical HPLC provides quantitative information about the reaction progress, allowing for the determination of the conversion rate and the formation of any by-products. In the analysis of related compounds, reversed-phase HPLC is commonly used, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. fda.gov The purity of the final product is also confirmed by analytical HPLC, where a single sharp peak indicates a high degree of purity.

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound and its derivatives.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For example, in the ¹H NMR spectrum of a related 6-chloro-4-(N-substituted)-2,4-pyrimidinediamine, characteristic signals for the pyrimidine ring proton (H-5), the amine protons (NH and NH₂), and the protons of the substituent groups are observed at specific chemical shifts (δ) and with specific coupling patterns (J). mdpi.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure of this compound will give a distinct signal in the ¹³C NMR spectrum. For instance, the characteristic chemical shifts for the carbon atoms of the pyrimidine ring in related compounds have been reported. rsc.org

The following table summarizes typical NMR data for pyrimidine derivatives, providing an indication of the expected chemical shifts for this compound.

Nucleus Typical Chemical Shift (δ, ppm) Notes
¹H NMR8.0 - 8.5Pyrimidine ring protons
5.8 - 6.2Pyrimidine ring protons
3.2 - 3.6Protons on the carbon adjacent to the amine nitrogen (α-CH₂)
1.5 - 1.8Protons on the central carbon of the propyl group (β-CH₂)
0.8 - 1.0Terminal methyl protons of the propyl group (γ-CH₃)
¹³C NMR160 - 165C4-carbon (attached to the amine)
158 - 162C2-carbon (attached to chlorine)
155 - 160C6-carbon
100 - 105C5-carbon
42 - 46α-CH₂ carbon of the propyl group
22 - 26β-CH₂ carbon of the propyl group
10 - 12γ-CH₃ carbon of the propyl group

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is a critical technique for determining the precise molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For instance, HRMS (ESI) was used to confirm the elemental composition of various synthesized quinoline (B57606) derivatives. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for confirming the identity of the main peak in an HPLC chromatogram and for identifying any impurities. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each peak. This is particularly useful for analyzing complex reaction mixtures and for the quality control of the final product. For example, LC-ESI-HRMS methods have been developed for the sensitive and accurate quantification of impurities in pharmaceutical substances. fda.gov

The following table outlines the key analytical techniques and their applications in the characterization of this compound.

Technique Application Information Obtained
Automated Flash ChromatographyCrude product purificationSeparation from by-products and starting materials
Preparative HPLCHigh-purity sample preparationIsolation of highly pure compound
Analytical HPLCReaction monitoring and purity assessmentQuantitative data on reaction progress and final purity
Thin-Layer Chromatography (TLC)Reaction monitoringQualitative tracking of reaction progress
¹H NMR SpectroscopyStructural elucidationInformation on proton environment and connectivity
¹³C NMR SpectroscopyStructural elucidationInformation on the carbon skeleton
HRMS-ESIMolecular formula confirmationPrecise molecular weight and elemental composition
LC-MSIdentity confirmation and impurity profilingMass data for separated components, impurity identification

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample material versus wavelength, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific chemical bonds.

Analysis of the IR spectrum of this compound would be expected to reveal characteristic peaks for the N-H, C-H, C=N, C=C, and C-Cl bonds. The presence of a secondary amine (N-H) is typically confirmed by a moderate absorption band in the region of 3300-3500 cm⁻¹. The aliphatic propyl group would exhibit C-H stretching vibrations between 2850 and 3000 cm⁻¹. docbrown.info The aromatic pyrimidine ring gives rise to C=C and C=N stretching vibrations, which are expected in the 1400-1600 cm⁻¹ region. nih.gov Furthermore, the C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

A detailed interpretation of the predicted IR absorption bands for this compound is presented in Table 1. This data is compiled from established spectroscopic data for analogous compounds, including 2-amino-4-chloropyrimidine (B19991) and N-propylamines. docbrown.infonih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400MediumN-H StretchSecondary Amine
2960-2870Medium-StrongC-H StretchPropyl Group
~1620StrongC=N StretchPyrimidine Ring
~1580StrongC=C StretchPyrimidine Ring
~1470MediumC-H BendPropyl Group
~1250MediumC-N StretchAryl-Alkyl Amine
~780StrongC-Cl StretchChloro-substituent

This table is a representation of predicted data based on the analysis of similar chemical structures and is intended for research and informational purposes only.

Quantification and Purity Assessment Protocols for Research Compounds

The accurate determination of the quantity and purity of a research compound is critical for its use in further scientific investigation. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of non-volatile and thermally sensitive compounds like this compound. researchgate.net

A robust, reverse-phase HPLC (RP-HPLC) method can be developed and validated for this purpose. The method would typically involve a C18 stationary phase, which is effective for separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation of the main compound from any impurities. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which for pyrimidine derivatives is often in the range of 220-280 nm.

The purity of a sample of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

A summary of a proposed HPLC method for the analysis of this compound is provided in Table 2. The parameters are based on established methods for the analysis of similar pyrimidine derivatives. acs.orgsielc.com

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Retention Time Analyte-specific, to be determined

This table outlines a proposed HPLC method for research purposes, based on established analytical protocols for related compounds. Method parameters may require optimization for specific applications.

Theoretical and Computational Chemistry Studies

Computational Analysis of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the energetics and pathways of chemical reactions. For 2-chloro-N-propylpyrimidin-4-amine, a key reaction is nucleophilic aromatic substitution (SNAr), which is fundamental to its synthesis and derivatization.

The nucleophilic aromatic substitution (SNAr) reaction is a primary pathway for the functionalization of pyrimidine (B1678525) rings. In the case of this compound, the chlorine atom can be displaced by a variety of nucleophiles. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex nih.gov. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism nih.gov.

Computational studies on related chloropyrimidine systems can shed light on the likely mechanism for this compound. Quantum mechanical calculations can be employed to determine the stability of the putative Meisenheimer-like intermediate. For instance, in the reaction of a chloropyrimidine with an amine, the initial attack of the nucleophile on the carbon atom bearing the chlorine would lead to a tetrahedral intermediate. The stability of this intermediate is influenced by the electron-withdrawing nature of the pyrimidine ring nitrogen atoms, which can delocalize the negative charge.

The regioselectivity of SNAr reactions on substituted pyrimidines is also a subject of computational investigation. For pyrimidines with multiple leaving groups, the site of nucleophilic attack is not always intuitive and can be influenced by the nature of the nucleophile and the substituents on the ring wuxiapptec.com. For this compound, while the primary site of substitution is the 2-position, computational models can predict the likelihood of substitution at other positions under various reaction conditions.

Recent research has also explored the possibility of concerted SNAr mechanisms, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state nih.gov. Computational modeling of the reaction coordinate can help distinguish between a stepwise mechanism with a stable Meisenheimer intermediate and a concerted pathway by locating the transition states and intermediates and calculating their relative energies. For many SNAr reactions on heterocyclic rings like pyrimidine with good leaving groups such as chloride, concerted mechanisms are considered likely nih.gov.

Kinetic studies, complemented by computational modeling, are crucial for a detailed understanding of reaction mechanisms. Brönsted-type plots, which correlate the logarithm of the rate constant with the pKa of a series of related nucleophiles, are a valuable tool in this regard. The slope of the Brönsted plot (βnuc) provides information about the degree of bond formation in the transition state.

For the SNAr reaction of this compound with a series of amines, a linear Brönsted-type plot would be expected. The value of βnuc can help to elucidate the mechanism. A large βnuc value (close to 1) suggests a late transition state with significant bond formation to the nucleophile, which is often indicative of a stepwise mechanism where the nucleophilic attack is the rate-determining step. Conversely, a smaller βnuc value may suggest an earlier transition state or a concerted mechanism.

Kinetic modeling can be used to simulate the reaction progress over time, taking into account the concentrations of reactants, intermediates, and products. By fitting the model to experimental kinetic data, rate constants for individual steps in the proposed mechanism can be determined. Computational chemistry can further support this by calculating the activation energies for the proposed steps, which can then be compared with the experimentally derived values. Studies on the kinetics of SNAr reactions involving biothiols have demonstrated the utility of Brönsted-type analysis in discerning between concerted and stepwise pathways nih.govresearchgate.net.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable tools in modern drug discovery, allowing for the prediction and analysis of how a small molecule like this compound might interact with a biological target, typically a protein. These computational methods can provide insights into the binding mode, affinity, and selectivity of a ligand, thereby guiding the design of more potent and specific therapeutic agents.

In a typical molecular docking study, a three-dimensional model of the target protein's binding site is used. The this compound molecule is then computationally placed into this binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted to be the most likely binding mode.

For this compound, the pyrimidine ring can participate in various non-covalent interactions within a protein's active site. The nitrogen atoms can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. The propyl group can engage in hydrophobic interactions, and the chlorine atom can form halogen bonds. Molecular docking studies on pyrimidine derivatives have revealed the importance of these interactions in binding to various kinases nih.govnih.gov. For example, in a hypothetical kinase binding site, the pyrimidine core could form hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors nih.gov.

Molecular dynamics (MD) simulations can be used to further refine the docking results and to study the dynamic behavior of the ligand-protein complex over time. MD simulations can provide information on the stability of the binding mode, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations can provide a wealth of information about this compound, including its geometry, charge distribution, and molecular orbitals.

DFT calculations can be used to optimize the molecular geometry of this compound, providing accurate bond lengths and angles nih.govnih.gov. The calculated distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the chlorine atom, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the amino group, indicating their electrophilic character.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For SNAr reactions, the LUMO is of particular interest as it indicates the sites most susceptible to nucleophilic attack wuxiapptec.com.

DFT calculations can also be used to compute various quantum chemical descriptors that quantify the reactivity of the molecule, such as electronegativity, chemical hardness, and electrophilicity index. These descriptors can be used to compare the reactivity of this compound with that of other related compounds.

Predictive Physicochemical Descriptors and Molecular Property Calculations (e.g., lipophilicity, ligand efficiency, topological polar surface area)

Predictive physicochemical descriptors are calculated molecular properties that are used to estimate the pharmacokinetic and pharmacodynamic properties of a compound, often referred to as ADME (absorption, distribution, metabolism, and excretion). These descriptors are crucial in the early stages of drug discovery for selecting compounds with favorable drug-like properties.

For this compound, several key physicochemical descriptors can be calculated:

Lipophilicity (LogP): This is a measure of a compound's solubility in a nonpolar solvent relative to a polar solvent. It is a critical parameter for predicting membrane permeability and absorption. A balanced LogP is generally desired for oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

Ligand Efficiency (LE): LE is a measure of the binding energy per heavy atom of a ligand. It is used to assess the quality of a hit or lead compound and to guide its optimization.

Molecular Weight (MW): The molecular weight of a compound is a simple yet important descriptor. Lower molecular weight compounds are often preferred as they tend to have better absorption and distribution properties.

These descriptors can be calculated using various computational tools and are often used in conjunction with "rules of thumb" like Lipinski's Rule of Five to assess the drug-likeness of a compound.

Below is a table of calculated physicochemical properties for a closely related compound, which can provide an estimate for the properties of this compound.

DescriptorCalculated Value for a Related Compound
Molecular FormulaC₅H₆ClN₃
Molecular Weight143.57
TPSA37.81 Ų
LogP1.1717
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds1

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-chloro-N-propylpyrimidin-4-amine

Academic research specifically focused on this compound is somewhat limited, with much of the available information pertaining to its parent compound, 2-chloropyrimidin-4-amine, and other closely related analogues. The precursor, 2-chloropyrimidin-4-amine, is recognized as a valuable intermediate in the synthesis of pharmaceuticals and as a plant growth regulator. researchgate.net Its molecular structure is nearly planar, and in its crystalline form, molecules are linked by hydrogen bonds to form a two-dimensional network. researchgate.netnih.gov

The synthesis of N-substituted pyrimidin-4-amines, such as the N-propyl derivative, typically involves the reaction of a corresponding 2,4-dichloropyrimidine (B19661) with an appropriate amine. nih.gov Microwave-assisted synthesis has emerged as an efficient method for preparing such derivatives, often resulting in high yields and shorter reaction times. nih.gov While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of N-substituted 2-chloropyrimidin-4-amines has been investigated for various therapeutic applications.

Emerging Research Frontiers in Pyrimidine (B1678525) Chemistry

The broader field of pyrimidine chemistry is experiencing a renaissance, driven by innovative synthetic methodologies and a deeper understanding of molecular biology. Several key research frontiers are shaping the future of pyrimidine-based drug discovery:

Green Chemistry Approaches: There is a significant shift towards the development of environmentally benign synthetic routes for pyrimidine derivatives. wjarr.com This includes the use of greener solvents, catalysts, and energy sources like microwave and ultrasound irradiation to improve reaction efficiency and reduce hazardous waste. nih.gov

Novel Biological Targets: Researchers are continuously identifying new biological targets for pyrimidine-based compounds. Beyond their traditional roles in anticancer and antimicrobial therapies, pyrimidines are being explored for their potential in treating a wider range of diseases.

Computational Drug Design: The integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is becoming indispensable for the rational design of new pyrimidine derivatives with improved potency and selectivity.

Diverse Substitution Patterns: The exploration of unique substitution patterns on the pyrimidine ring is a major focus. By strategically modifying the substituents at various positions, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecules. mdpi.com

Proposed Future Research Avenues for this compound and its Derivatives

Given the foundational knowledge of pyrimidine chemistry and the specific structural features of this compound, several promising research avenues can be proposed.

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

Future research should prioritize the development of more sustainable and efficient synthetic methods for this compound and its derivatives. This could involve:

Catalyst-free reactions: Exploring reaction conditions that eliminate the need for catalysts, thereby simplifying purification processes and reducing environmental impact.

Flow chemistry: Utilizing continuous flow reactors to improve reaction control, scalability, and safety.

Bio-catalysis: Employing enzymes to catalyze specific reactions, offering high selectivity and milder reaction conditions.

Discovery and Elucidation of New Biological Targets and Intricate Molecular Mechanisms

A crucial area for future investigation is the systematic evaluation of the biological activity of this compound. This would involve:

High-throughput screening: Testing the compound against a wide range of biological targets, including kinases, proteases, and receptors, to identify potential therapeutic applications.

Mechanism of action studies: Once a biological target is identified, detailed studies should be conducted to elucidate the precise molecular mechanism by which the compound exerts its effect. This could involve techniques such as X-ray crystallography of the compound bound to its target protein.

Phenotypic screening: Evaluating the effect of the compound on cellular and organismal phenotypes to uncover novel therapeutic uses.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry can significantly accelerate the drug discovery process for derivatives of this compound. Future efforts should include:

Virtual screening: Using computer models to screen large libraries of virtual compounds based on their predicted binding affinity to specific biological targets.

Pharmacophore modeling: Identifying the key structural features required for biological activity and using this information to design new, more potent analogues.

ADMET prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

Exploration of Unique Substitution Patterns for Tailored Molecular Functionality

The structure of this compound offers multiple sites for chemical modification. A systematic exploration of different substitution patterns could lead to compounds with tailored properties. Key areas for investigation include:

Modification of the N-propyl group: Replacing the propyl group with other alkyl or aryl groups could significantly impact the compound's solubility, lipophilicity, and binding affinity.

Substitution at the 5- and 6-positions: Introducing various functional groups at these positions on the pyrimidine ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity and selectivity.

Replacement of the chlorine atom: The chlorine atom at the 2-position is a key reactive handle. Replacing it with other functional groups could lead to the discovery of novel derivatives with different biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.